molecular formula C11H12BrNO2 B1340905 Benzyl 3-bromoazetidine-1-carboxylate CAS No. 939759-25-8

Benzyl 3-bromoazetidine-1-carboxylate

Cat. No.: B1340905
CAS No.: 939759-25-8
M. Wt: 270.12 g/mol
InChI Key: SUBBMOROFINEHA-UHFFFAOYSA-N
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Description

Benzyl 3-bromoazetidine-1-carboxylate (also referred to as 3-bromoazetidine-1-carboxylate) is an organic compound with the chemical formula C7H7BrN2O2. It is a colorless solid that is soluble in water and polar organic solvents. The compound is used in a variety of applications, including organic synthesis, pharmaceuticals, and biochemistry.

Scientific Research Applications

Synthesis and Biological Applications

  • Functionalized Azaheterocyclic Derivatives : A study by Žukauskaitė et al. (2011) developed a short synthesis route for alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates. This involved amination, bromination, and base-induced cyclization, leading to the production of small-membered azaheterocyclic α- and β-amino acid derivatives. These compounds, due to their bromo-substituted carbon center, are valuable for further functionalization and have shown potential for biological applications as well as in the field of foldamers (Žukauskaitė et al., 2011).

  • Antibacterial Activity : Ikee et al. (2008) synthesized a series of 3-sulfenylazetidine derivatives and N-Benzyl-3-bromoazetidine, which were then integrated into novel fluoroquinolones. Some of these synthesized compounds exhibited greater antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) than the clinically used fluoroquinolone, levofloxacin (Ikee et al., 2008).

  • Fluorinated Heterocyclic Amino Acid : The synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid by Van Hende et al. (2009) explored pathways towards creating a new cyclic fluorinated beta-amino acid. This compound, due to its structure and fluorination, holds significant promise as a building block in medicinal chemistry (Van Hende et al., 2009).

Chemical Transformations and Synthesis

  • Benzodiazepine Derivatives : Wang et al. (2008) developed a new method for synthesizing novel 1,4-benzodiazepine derivatives through a one-pot reaction involving methyl 1-arylaziridine-2-carboxylates. This strategy highlights the utility of such azetidine derivatives in synthetic and medicinal chemistry, offering a functionalized scaffold for further chemical manipulations (Wang et al., 2008).

  • Cholinesterase Inhibitors : A study on proline-based carbamates, including benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, was conducted by Pizova et al. (2017). These compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing moderate inhibitory effects and potential for further development as inhibitors (Pizova et al., 2017).

  • Selective Carboxylation : Research by Dohi et al. (2018) on the oxidation system using phenyliodine(III) diacetate (PIDA) and inorganic bromide demonstrated selective carboxylation of benzylic C–H bonds. This method underscores the versatility of bromo-derivatives in facilitating direct introductions of carboxylic acids into benzylic positions under mild conditions (Dohi et al., 2018).

Safety and Hazards

Benzyl 3-bromoazetidine-1-carboxylate is harmful by inhalation, in contact with skin, and if swallowed . It should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers .

Mechanism of Action

Mode of Action

It is known that benzyl compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can influence its interaction with its targets.

Action Environment

The action, efficacy, and stability of Benzyl 3-bromoazetidine-1-carboxylate can be influenced by various environmental factors . These could include factors such as temperature, pH, and the presence of other compounds or enzymes that could interact with this compound.

Biochemical Analysis

Biochemical Properties

Benzyl 3-bromoazetidine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids . This interaction is crucial for the synthesis of non-canonical amino acids, which are important in the study of protein structure and function.

Additionally, this compound can undergo nucleophilic substitution reactions with various nucleophiles, including carbon, sulfur, oxygen, and nitrogen nucleophiles . These reactions enable the formation of a wide range of derivatives, which can be used to study different biochemical processes.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways . By inhibiting or activating these kinases, this compound can alter the phosphorylation status of target proteins, thereby influencing cellular responses.

Moreover, this compound has been found to impact gene expression by interacting with transcription factors and other regulatory proteins . This interaction can lead to changes in the expression levels of specific genes, affecting cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction . For instance, it has been shown to inhibit the activity of certain proteases, which are enzymes that break down proteins . This inhibition can prevent the degradation of target proteins, thereby affecting cellular processes.

Additionally, this compound can induce changes in gene expression by binding to transcription factors and other regulatory proteins . This binding can alter the transcriptional activity of these proteins, leading to changes in the expression levels of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity .

Long-term exposure to this compound has been found to cause changes in cellular function, including alterations in cell signaling pathways and gene expression . These changes can have significant implications for the study of cellular processes and the development of therapeutic agents.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal cellular functions .

Threshold effects have been observed, where a certain dosage level is required to achieve a significant biochemical response . Beyond this threshold, the effects of this compound can become more pronounced, leading to potential toxicity and adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . It can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s activity and its effects on cellular function.

The interaction of this compound with specific enzymes can also affect metabolic flux and metabolite levels . For example, it can inhibit the activity of certain enzymes involved in amino acid metabolism, leading to changes in the levels of specific amino acids and their derivatives .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its activity and function.

This compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its distribution to different cellular compartments . This distribution is crucial for the compound’s activity, as it determines the sites of its biochemical interactions.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression .

Additionally, this compound can be targeted to other organelles, such as the mitochondria and endoplasmic reticulum, where it can influence various cellular processes . The subcellular localization of the compound is therefore a key determinant of its biochemical effects.

Properties

IUPAC Name

benzyl 3-bromoazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c12-10-6-13(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBBMOROFINEHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585720
Record name Benzyl 3-bromoazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939759-25-8
Record name Phenylmethyl 3-bromo-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939759-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 3-bromoazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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